molecular formula C12H15BrO2 B8415523 2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One

2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One

Cat. No. B8415523
M. Wt: 271.15 g/mol
InChI Key: OHOJTVSVCZTMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H15BrO2/c1-8(2)11(13)12(14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3

InChI Key

OHOJTVSVCZTMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1=CC=C(C=C1)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

While 56.9 g of 1-(4-methoxy-phenyl)-3-methyl-butan-1-one (3) prepared in Example 1 were added to 200 ml of ethylacetate and stirred, 18.2 ml of bromine were added at room temperature and stirring was continued at the same temperature for 1 hr. After the reaction was completed, the resultant reaction mixture was washed with brine and water, in that order, after which the ethylacetate layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure, thus obtaining 77.0 g (yield: 96.0%) of a title compound as light yellow liquid.
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Yield
96%

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